Lambertiainc Acid

Description

Properties

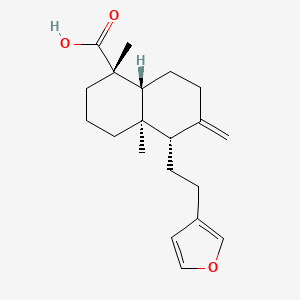

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |

InChI Key |

ZQHJXKYYELWEOK-CUDHKJQZSA-N |

SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |

Synonyms |

lambertian acid lambertianic acid |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Lambertiainc Acid, and how can researchers optimize yield while minimizing impurities?

- Methodological Answer : Begin by reviewing established protocols for similar carboxylic acid derivatives, then adapt reaction conditions (e.g., temperature, solvent polarity, catalyst load) using Design of Experiments (DoE) principles. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) . For yield optimization, employ response surface methodology to identify critical variables. Always characterize final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Conduct systematic analyses:

- Solubility : Use shake-flask method in buffers (pH 1–12) and common organic solvents.

- Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Thermal Behavior : Differential scanning calorimetry (DSC) to identify melting points and polymorphic forms.

Tabulate data with mean ± SD (n=3) and include raw spectra in supplementary materials .

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound in complex mixtures?

- Methodological Answer : Combine orthogonal methods:

- IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm).

- NMR : Use - HSQC to resolve overlapping signals in crowded regions.

- LC-MS/MS : For trace analysis, employ MRM transitions with isotope-labeled internal standards.

Cross-validate findings against synthetic controls and reference databases (e.g., SciFinder) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., serum concentration, passage number) or compound stability.

- Dose-Response Curves : Generate IC values in ≥3 independent replicates, using nonlinear regression (GraphPad Prism).

- Meta-Analysis : Apply random-effects models to aggregate published data, accounting for heterogeneity (e.g., I statistic) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways.

Q. What computational strategies are effective for predicting this compound’s metabolic fate and potential toxicity?

- Methodological Answer :

- In Silico Tools : Utilize SwissADME for bioavailability predictions and admetSAR for toxicity endpoints.

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) with GROMACS.

- QSAR Models : Train on curated datasets (ChEMBL) to predict reactive metabolites. Validate with in vitro hepatocyte assays .

Q. How should researchers design experiments to investigate this compound’s ecological impact, such as biodegradation in soil?

- Methodological Answer :

- Microcosm Studies : Incubate soil samples (sterile vs. non-sterile) with -labeled this compound. Track mineralization via scintillation counting.

- Metagenomics : Extract soil DNA post-incubation, sequence 16S rRNA, and correlate degradation rates with microbial diversity (QIIME2 pipeline).

- Statistical Models : Use ANOVA with post-hoc Tukey tests to compare half-lives across soil types .

Data Presentation and Reproducibility Guidelines

-

Tables :

Parameter Condition A Condition B Condition C Yield (%) 62 ± 3 78 ± 2 55 ± 4 Purity (HPLC, %) 98.5 99.2 97.8 Example data table comparing synthetic conditions -

Figures : Include chromatograms with baseline resolution (R > 1.5) and NMR spectra with integration values. Annotate key peaks and provide acquisition parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.